N-cyclohexyl-2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide
N-cyclohexyl-2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC1000001
InChI:
InChI=1S/C19H27N3O2S/c1-19(2,3)17(24)22-18(25)21-15-12-8-7-11-14(15)16(23)20-13-9-5-4-6-10-13/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,20,23)(H2,21,22,24,25)
SMILES:
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2
Molecular Formula:
C19H27N3O2S
Molecular Weight:
361.5 g/mol
N-cyclohexyl-2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzamide
CAS No.:
Cat. No.: VC1000001
Molecular Formula: C19H27N3O2S
Molecular Weight: 361.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H27N3O2S |
|---|---|
| Molecular Weight | 361.5 g/mol |
| IUPAC Name | N-cyclohexyl-2-(2,2-dimethylpropanoylcarbamothioylamino)benzamide |
| Standard InChI | InChI=1S/C19H27N3O2S/c1-19(2,3)17(24)22-18(25)21-15-12-8-7-11-14(15)16(23)20-13-9-5-4-6-10-13/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,20,23)(H2,21,22,24,25) |
| Standard InChI Key | QJRUTEGCPAGMIQ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
| Canonical SMILES | CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1C(=O)NC2CCCCC2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator